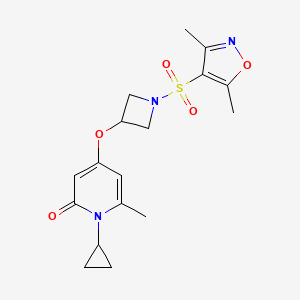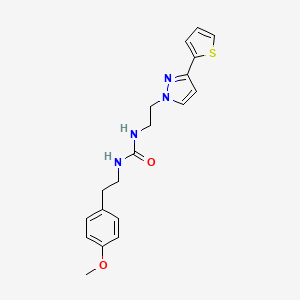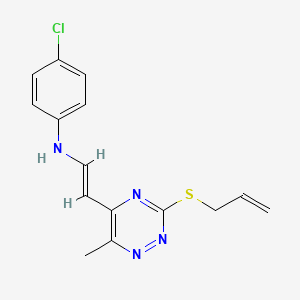![molecular formula C19H19N3O3 B2848437 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882357-16-6](/img/structure/B2848437.png)
2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a complex organic molecule. It is a derivative of the 2-amino-4H-pyran-3-carbonitrile class of compounds . These compounds are known for their wide range of interesting biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters . Specific synthesis methods for this compound were not found in the available literature.Scientific Research Applications
Structural Analysis and Synthesis
Research has focused on the structural analysis and synthesis of related compounds. For example, the crystal structure of a similar compound, determined through X-ray diffraction, highlighted its potential as an active molecule due to its nearly coplanar pyrazole, pyridine, and pyran rings, stabilized by hydrogen bond interactions (Ganapathy et al., 2015). Another study showcased a one-pot synthesis approach using Nano-Ni-4MSP2 as a catalyst, underscoring the efficiency of novel catalysts in synthesizing complex organic compounds (Goudarziafshar et al., 2021).
Optical and Structural Properties
Investigations into the optical and structural properties of derivatives have been extensive. Zeyada et al. (2016) studied the thin film forms of pyranoquinoline derivatives, revealing that these compounds have significant potential in photovoltaic applications due to their nanocrystallite dispersion and unchanged chemical bonds after deposition (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
The corrosion inhibition efficiency of pyranopyrazole derivatives on mild steel in HCl solution has been evaluated, showing high inhibition efficiency, which suggests applications in protecting metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Photovoltaic Applications
Further research into the photovoltaic properties of pyranoquinoline derivatives has indicated their utility in organic-inorganic photodiode fabrication. The studies on electrical properties under both dark and illuminated conditions support their use in photodiodes, with the substitution groups playing a crucial role in improving diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Properties
IUPAC Name |
2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-4-22-11(2)8-15-17(19(22)23)16(14(10-20)18(21)25-15)12-6-5-7-13(9-12)24-3/h5-9,16H,4,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMQIUKVVASMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2848354.png)

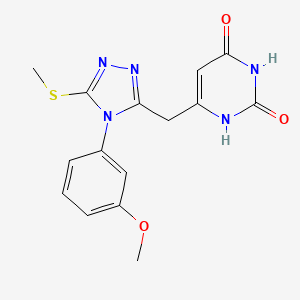

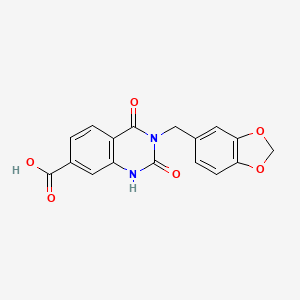

![4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2848362.png)
![6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2848363.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)
![9-(3-chlorophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848368.png)
